Hsd17B13-IN-55

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hsd17B13-IN-55 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-55 involves multiple steps, starting from commercially available starting materials. The key steps include:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups via selective halogenation and subsequent substitution reactions.

- Final purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:

- Scaling up the reaction conditions while maintaining the same stoichiometry.

- Utilizing continuous flow reactors for better control over reaction parameters.

- Implementing robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Hsd17B13-IN-55 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, enhancing the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Hsd17B13-IN-55 has several scientific research applications:

Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and its inhibition.

Biology: Helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.

Medicine: Potential therapeutic agent for treating NAFLD and NASH by reducing liver inflammation and fibrosis.

Industry: Can be used in the development of diagnostic assays and screening platforms for liver diseases

Wirkmechanismus

Hsd17B13-IN-55 exerts its effects by specifically binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of hydroxysteroids, thereby reducing the formation of lipid droplets in hepatocytes. The compound also interferes with the signaling pathways involved in liver inflammation and fibrosis, such as the platelet activating factor (PAF) and signal transducer and activator of transcription 3 (STAT3) pathways .

Vergleich Mit ähnlichen Verbindungen

- Hsd17B13-IN-1

- Hsd17B13-IN-2

- Hsd17B13-IN-3

Comparison: Hsd17B13-IN-55 stands out due to its higher potency and selectivity towards HSD17B13 compared to other inhibitors. It has shown better efficacy in reducing liver inflammation and fibrosis in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, making it a more promising candidate for therapeutic development .

Eigenschaften

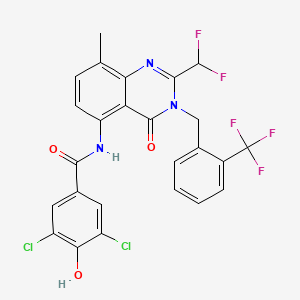

Molekularformel |

C25H16Cl2F5N3O3 |

|---|---|

Molekulargewicht |

572.3 g/mol |

IUPAC-Name |

3,5-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H16Cl2F5N3O3/c1-11-6-7-17(33-23(37)13-8-15(26)20(36)16(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-14(12)25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37) |

InChI-Schlüssel |

FWLANBWIZZMUHP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)

![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)